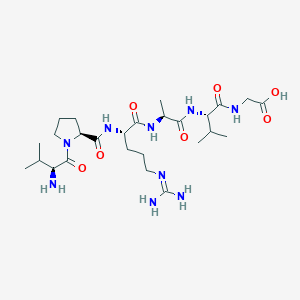
Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- is a peptide compound composed of six amino acids: glycine, L-valine, L-proline, L-arginine, L-alanine, and L-valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).
化学反応の分析
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- does not contain these amino acids.
Reduction: Reduction reactions can break disulfide bonds in peptides, but this compound lacks cysteine residues.
Substitution: Peptides can undergo substitution reactions, where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling reagents like HBTU.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while substitution can yield peptides with altered sequences and properties.
科学的研究の応用
Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
作用機序
The mechanism of action of Glycine, L-valyl-L-prolyl-L-arginyl-L-alanyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like cell signaling, enzyme activity, and gene expression.
類似化合物との比較
Similar Compounds
Glycine, L-valyl-L-prolyl-L-glutamate: Another peptide with similar amino acid composition but different sequence and properties.
L-alanyl-L-valine: A dipeptide with simpler structure, used to study peptide interactions and stability.
L-valyl-L-alanine: Another dipeptide with distinct properties and applications in research.
特性
CAS番号 |
642410-24-0 |
|---|---|
分子式 |
C26H47N9O7 |
分子量 |
597.7 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H47N9O7/c1-13(2)19(27)25(42)35-11-7-9-17(35)23(40)33-16(8-6-10-30-26(28)29)22(39)32-15(5)21(38)34-20(14(3)4)24(41)31-12-18(36)37/h13-17,19-20H,6-12,27H2,1-5H3,(H,31,41)(H,32,39)(H,33,40)(H,34,38)(H,36,37)(H4,28,29,30)/t15-,16-,17-,19-,20-/m0/s1 |
InChIキー |
FMTVPALXUREDOO-TXTPUJOMSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




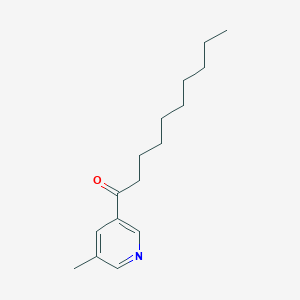
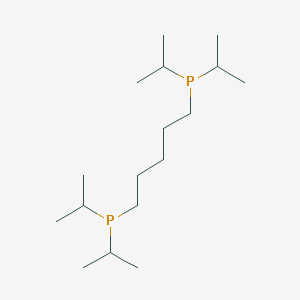
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
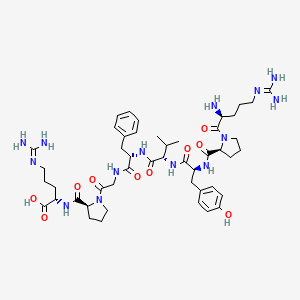
![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
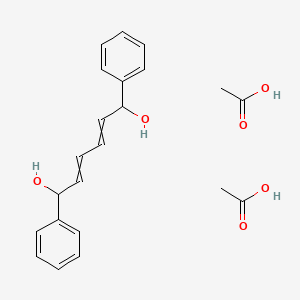
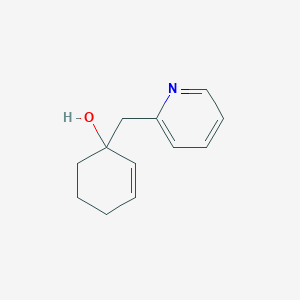


![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
